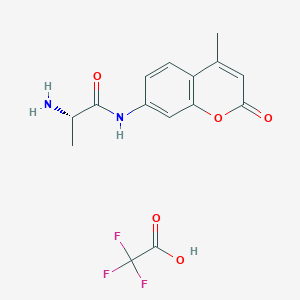

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

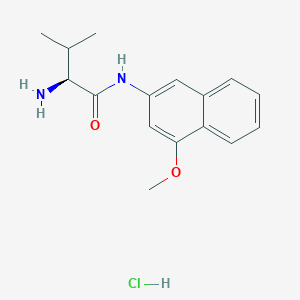

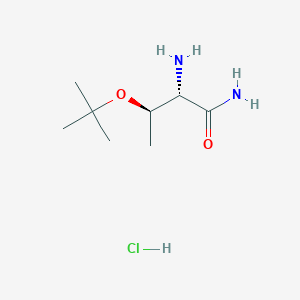

“(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate” is a valine derivative . It has been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Structure Analysis

The molecular formula of this compound is C17H19F3N2O5. Its molecular weight is 388.34 g/mol.Scientific Research Applications

Understanding Amino Acids and Derivatives in Research

Amino Acid Metabolism and Utilization in Health

Research on amino acids, such as aspartame metabolism, sheds light on how compounds are broken down and utilized in the body. Studies demonstrate that aspartame is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol, elucidating the metabolic pathways of aspartate from dietary sources to their incorporation into body constituents or conversion to CO2 (Ranney & Oppermann, 1979).

Advanced Oxidation Processes for Amino Compound Degradation

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including amino acids, in environmental applications. AOPs, including ozone and Fenton processes, have shown promise in degrading recalcitrant nitrogen-containing compounds, highlighting the need for optimized conditions to achieve efficient degradation (Bhat & Gogate, 2021).

Amino Acids in Environmental and Food Analysis

Antibodies targeting specific amino acids have been developed for use in environmental and food analysis, showcasing the versatility of amino acids as markers for quality control and monitoring. This research highlights the potential for developing efficient devices for medicine and pharmacy, focusing on diseases associated with amino acids (Fránek & Hruška, 2018).

Organic Nitrogen Availability in Ecosystems

The role of organic nitrogen, particularly amino acids, in plant nutrition has gained attention, raising questions about plant-microbe interactions and nitrogen availability. This area of research is critical for understanding the ecological implications of organic nitrogen use by plants in the context of climate change and nitrogen pollution (Lipson & Näsholm, 2001).

Mechanism of Action

While the exact mechanism of action is not specified, it’s known that amino acids and their derivatives can have various biological effects. For instance, they can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKKBUKGNFDJW-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)